5-Amino-2-cyclopropylisoindolin-1-one
説明
科学的研究の応用
Poly(ADP-Ribose) Polymerase (PARP) Inhibition
5-Aminoisoquinolin-1-one derivatives have been extensively studied for their role as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are key enzymes involved in cellular processes such as DNA repair, genomic stability, and cell death. 5-Aminoisoquinolin-1-one, a structurally related compound, shows significant inhibitory activity against PARP-1, exhibiting protective effects in models of ischemia, myocardial infarction, and organ transplantation. Its inhibition of PARP-1 leads to down-regulation of NF-κB activity, which in turn modulates the expression of inflammatory cytokines and adhesion molecules, highlighting its potential in treating inflammatory conditions and diseases involving excessive PARP activity (Threadgill, 2015).
Synthetic Applications
The synthesis and functionalization of isoindolin-1-one derivatives have been a focus of chemical research due to their potential as biochemical tools and therapeutic agents. Studies have explored novel synthetic routes to create a variety of substituted isoindolin-1-one compounds, demonstrating their versatility and potential in drug development. For instance, Medimagh et al. (2010) demonstrated an original strategy to construct new aminoisoindolinones via a Diels-Alder and lactamization sequence, showcasing the compound's utility as precursors in synthetic chemistry (Medimagh, Marque, Prim, & Chatti, 2010).
作用機序
Target of Action
The primary target of 5-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and proliferation, making it a promising target for anti-cancer drugs .
Mode of Action
The compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The inhibition of CDK7 affects the cell cycle regulation pathway . CDK7 is involved in the transition from the G1 phase to the S phase and the progression of the M phase in the cell cycle . By inhibiting CDK7, the compound can disrupt these transitions, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The compound has shown high binding affinity in molecular docking studies, suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle . By inhibiting CDK7, the compound can induce cell cycle arrest, which may lead to apoptosis or programmed cell death . This makes it a potential candidate for anti-cancer therapy .
生化学分析
Biochemical Properties
5-Amino-2-cyclopropylisoindolin-1-one has been studied for its potential as a Cyclin-dependent kinase (CDK) inhibitor . It has shown high binding affinity with active amino acid residues of CDK7, a protein kinase that plays a crucial role in cell cycle regulation . The interactions involve conventional hydrogen bonding .
Cellular Effects
The compound’s potential as a CDK7 inhibitor suggests it could influence various cellular processes. By inhibiting CDK7, this compound could potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically the amino acid residues of CDK7 . This interaction could lead to enzyme inhibition or activation and changes in gene expression .
特性
IUPAC Name |
5-amino-2-cyclopropyl-3H-isoindol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOCAGUJVJYOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=CC(=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。